Axinellamine A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H23Br4ClN10O4 |
|---|---|
Molecular Weight |
846.6 g/mol |
IUPAC Name |
4,5-dibromo-N-[[(1R,2S,6S,10S,11S,12S,13S,14S)-4,8-diamino-14-chloro-13-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-2,10-dihydroxy-3,5,7,9-tetrazatetracyclo[9.3.0.01,5.06,10]tetradeca-3,7-dien-12-yl]methyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H23Br4ClN10O4/c23-7-1-9(32-13(7)25)15(38)30-3-5-6(4-31-16(39)10-2-8(24)14(26)33-10)12(27)21-11(5)22(41)17(34-19(28)36-22)37(21)20(29)35-18(21)40/h1-2,5-6,11-12,17-18,32-33,40-41H,3-4H2,(H2,29,35)(H,30,38)(H,31,39)(H3,28,34,36)/t5-,6-,11+,12+,17+,18+,21+,22+/m1/s1 |
InChI Key |
NDKURSLTVHZNHX-ZGCAKMIFSA-N |
Isomeric SMILES |
C1=C(NC(=C1Br)Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@]34[C@H]2[C@@]5([C@H](N3C(=N[C@H]4O)N)N=C(N5)N)O)Cl)CNC(=O)C6=CC(=C(N6)Br)Br |
Canonical SMILES |
C1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C34C2C5(C(N3C(=NC4O)N)N=C(N5)N)O)Cl)CNC(=O)C6=CC(=C(N6)Br)Br |
Synonyms |
axinellamine A |
Origin of Product |
United States |
Isolation, Characterization, and Structural Elucidation of Axinellamine a
Discovery and Initial Isolation from Marine Sponges
The discovery of Axinellamine A is rooted in the exploration of marine biodiversity for novel chemical entities. Marine sponges, in particular, are recognized as a prolific source of structurally diverse and biologically active secondary metabolites.
This compound was first identified from an Australian marine sponge of the genus Axinella, belonging to the family Axinellidae and order Halichondrida nih.govgriffith.edu.auscilit.com. This initial discovery highlighted the chemical richness of this specific genus of sponges researchgate.netnih.govsi.edu. Subsequent research and screening of marine natural product libraries have also led to the isolation of this compound and its analogue, Axinellamine B, from a marine sponge belonging to the order Haplosclerida, demonstrating that its distribution is not limited to a single sponge species griffith.edu.auresearchgate.net. The isolation from different orders of sponges suggests a potential microbial origin for these compounds or a broader distribution of the biosynthetic pathways among sponge hosts.
| Taxonomic Origin of this compound |
| Genus |
| Order |
| Order |
The seminal work on the isolation of this compound was published in 1999 by a team of researchers, including R. J. Quinn, at the Queensland Pharmaceutical Research Institute, Griffith University. nih.gov Their investigation of the chemical constituents of an Australian Axinella sp. sponge led to the purification of four novel alkaloids, which they named Axinellamines A, B, C, and D. nih.govgriffith.edu.au This discovery was significant as it introduced a new class of marine alkaloids with a previously undescribed carbon skeleton nih.govgriffith.edu.au.
Advanced Structural Characterization of this compound
The structural elucidation of this compound revealed a complex and unique molecular architecture, which has been a subject of interest for synthetic and medicinal chemists.
This compound is classified as a member of the pyrrole-imidazole alkaloids (PIAs), a large family of marine natural products known for their structural complexity and diverse biological activities researchgate.netacs.orgnih.govnih.govnih.gov. These compounds are biosynthetically derived from amino acid precursors and often feature repeating pyrrole (B145914) and imidazole heterocyclic units. Specifically, this compound is considered a dimeric PIA, suggesting it is formed from the joining of two monomeric pyrrole-imidazole precursors researchgate.netacs.orgnih.gov.
Within the broader class of PIAs, this compound and its related compounds define a distinct subclass characterized by a unique imidazo-azolo-imidazole core nih.govgriffith.edu.auscilit.comgriffith.edu.au. This nomenclature highlights the specific arrangement of the heterocyclic rings that form the central scaffold of the molecule. The structure contains a perhydrocyclopenta-imidazo-azolo-imidazole carbon skeleton, a feature that was novel at the time of its discovery and distinguishes it from other known PIAs like sceptrin (B1680891) or oroidin (B1234803) nih.govgriffith.edu.aunih.gov.
The molecular structure of this compound is defined by a complex, rigid tetracyclic core researchgate.netacs.orgnih.gov. The elucidation of this intricate three-dimensional structure was accomplished through extensive spectroscopic analysis. The tetracyclic system is densely functionalized and possesses multiple contiguous stereogenic centers, which contribute to its conformational rigidity and specific biological properties. The precise arrangement of these stereocenters makes the total synthesis of this compound a significant challenge, requiring sophisticated asymmetric synthesis strategies to construct the complex polycyclic skeleton accurately researchgate.netnih.gov.
| Structural Features of this compound |
| Alkaloid Class |
| Subclass |
| Core Skeleton |
| Core Architecture |
| Key Feature |
Halogenation Patterns and Their Implications for the this compound Structure
The halogenation of this compound follows a distinct regiochemical distribution: the pyrrole moieties are brominated, while the complex spirocyclic core is chlorinated. This differential halogenation is a key feature of the molecule. Synthetic strategies have further illuminated this pattern, with the preparation of non-chlorinated this compound analogues that retain the brominated pyrrole units, underscoring the separate domains of halogenation nih.gov.
Specifically, each of the two pyrrole rings in the this compound molecule is dibrominated. This tetrabromination is achieved synthetically using reagents such as N-bromosuccinimide (NBS) nih.gov. The bromine atoms occupy the positions adjacent to the nitrogen atom and the carbon atom attached to the central core, influencing the electron density and reactivity of the pyrrole rings.
A single chlorine atom is situated on the spirocyclic aminal core of the molecule. The installation of this halogen is thought to occur via an oxidative desymmetrization with a hypochlorite source during its biosynthesis nih.gov. This chlorination introduces a critical stereocenter to the already complex polycyclic system.
The precise placement of these halogen atoms was determined primarily through advanced nuclear magnetic resonance (NMR) spectroscopy. Techniques such as 2D NMR were instrumental in assigning the complex proton and carbon signals and in establishing through-bond and through-space correlations nih.gov. For instance, diagnostic Nuclear Overhauser Effect (NOE) correlations observed in the 1H NMR spectrum provided crucial information about the spatial proximity of certain protons to the halogenated centers, allowing for the definitive assignment of the halogen positions nih.gov.
| Halogen | Number of Atoms | Location | Key Spectroscopic Evidence |
| Bromine | 4 | Two on each pyrrole ring | 2D NMR correlations, synthetic confirmation via tetrabromination with NBS |
| Chlorine | 1 | Spiro-aminal core | 2D NMR correlations, biosynthetic proposals involving hypochlorite |
Table 1. Summary of Halogenation in this compound
Biosynthetic Pathways and Hypotheses for Axinellamine a
Proposed Biogenetic Origins of Pyrrole-Imidazole Alkaloids
The biosynthesis of pyrrole-imidazole alkaloids is a subject of considerable speculation, with most hypotheses centering on the simple molecule oroidin (B1234803) as a key precursor. nih.gov These hypotheses can be broadly categorized into pre-oroidin and post-oroidin events.
Pre-Oroidin Hypotheses: These theories focus on the formation of the fundamental building blocks of oroidin from basic amino acids. nih.gov It is widely suggested that the pyrrole-2-carboxylic acid moiety originates from proline or ornithine, while the 2-aminoimidazole portion is derived from histidine. nih.gov The isolation of cyclo(L-Arg-L-Pro) dipeptides, which differ only in their oxidation state, from marine sponges supports this idea, as they resemble potential intermediates in a biogenetic pathway. semanticscholar.org
Post-Oroidin Hypotheses: These proposals detail the transformation of oroidin into the more complex, polycyclic members of the PIA family, including Axinellamine A. nih.govsemanticscholar.org A seminal hypothesis by Al Mourabit and Potier in 2001 suggested that the diverse structures of PIAs arise from the versatile reactivity of oroidin and its derivatives. semanticscholar.orgnih.gov This versatility is largely attributed to the tautomeric nature of the 2-aminoimidazole ring system. nih.gov
Role of Amino Acid Precursors in this compound Biosynthesis
The biogenesis of the pyrrole-imidazole alkaloid family, including this compound, is believed to originate from proteinogenic amino acids. nih.gov While direct in-vivo biosynthetic studies are limited, several hypotheses have been put forth based on the isolation of potential precursors and biomimetic synthesis studies.
Proline and Arginine: Al-Mourabit and coworkers proposed proline or arginine as early precursors for both the pyrrole-carboxylic acid and the 2-aminoimidazole moieties. This was based on the isolation of verpacamide C, a C11N5 diketopiperazine. nih.gov
Ornithine: An alternative proposal suggests ornithine as a precursor, where the α-amino acid function is transformed into a 2-aminoimidazolinone via a guanidine (B92328) intermediate. nih.gov The isolation of latonduines lends support to this hypothesis, although their classification as true PIAs is debated due to the absence of a 2-aminoimidazole nucleus. nih.gov
Lysine (B10760008): The isolation of a pyrrole-lysine pseudo-dipeptide led to the proposal of lysine as a precursor. nih.gov In this hypothesis, the terminal amine of lysine is converted into a guanidine and then into a 2-aminoimidazole after oxidative hydroxylation. nih.gov Subsequent research has shown that the nonproteinogenic amino acid homoarginine is a critical branch point connecting primary metabolite lysine to the production of pyrrole (B145914)–imidazole alkaloids. acs.org
Feeding experiments using radiolabeled amino acids have provided some, albeit limited, evidence for these proposals. nih.gov For instance, low levels of incorporation of [U-14C]-histidine and [U-14C]-ornithine into stevensine (B1337892) were observed. nih.gov
Mechanistic Insights into this compound Formation
The formation of the complex polycyclic structure of this compound is thought to proceed through a series of intricate chemical transformations involving key reactive intermediates.
Reactivity and Dual Nature of the 2-Aminoimidazole Moiety
The 2-aminoimidazole nucleus is a cornerstone of pyrrole-imidazole alkaloid biosynthesis, and its unique reactivity is central to the molecular diversity observed in this family. nih.govpitt.edu This moiety exhibits a dual nature, capable of acting as both a nucleophile and an electrophile, depending on the specific tautomeric form present. nih.govpitt.edu This ambivalent reactivity is believed to be a key driver in the evolution of the biosynthetic pathways leading to complex PIAs. nih.gov The ability of enzymes to control the tautomeric equilibria of the aminopropenylimidazole portion of oroidin through proton exchange reactions is hypothesized to be a critical factor in the formation of both polycyclic monomers and cyclized dimers like this compound. nih.govsemanticscholar.org
Role of Tautomerism in Biosynthetic Routes
Tautomerism of the 2-aminoimidazole moiety is a crucial feature that dictates the reactivity and subsequent cyclization pathways in the biosynthesis of polycyclic PIAs. nih.gov Proton-mediated isomerizations of the oroidin precursor can lead to several tautomeric forms. nih.gov One particular tautomer is envisioned to be the key intermediate for the formation of bicyclic, spirocyclic, and macrocyclic structures. nih.gov Subsequent transannular cyclizations of these macrocyclic intermediates are proposed to generate the tetracyclic cores of alkaloids like the phakellins and agelaspongins, and by extension, the complex framework of this compound. nih.gov
Dimerization Mechanisms in Polycyclic Pyrrole-Imidazole Alkaloid Biosynthesis
The formation of dimeric PIAs, such as this compound, involves the coupling of two monomeric units. Several mechanisms have been proposed for this crucial dimerization step.
[2+2] Cycloaddition: The biogenetic hypothesis for the formation of sceptrin (B1680891), a dimeric PIA, involves an enzyme-mediated [2+2] cycloaddition of two hymenidin (B1674120) subunits. nih.govsemanticscholar.org More recent studies suggest this cycloaddition is promoted by a single-electron transfer (SET) reaction. rsc.org
[4+2] Cycloaddition (Diels-Alder Reaction): The formation of ageliferins, another class of dimeric PIAs, has been proposed to occur via a Diels-Alder reaction. nih.gov However, the optical activity of natural ageliferins has led to suggestions of a stepwise, acid-promoted dimerization process. nih.gov
Stepwise Dimerization: An alternative to concerted cycloadditions is a stepwise process. For instance, it has been proposed that the dimerization of hymenidin could be an acid-promoted, stepwise reaction where one carbon-carbon bond is formed first, followed by a second cyclization to yield the final dimeric structure. nih.gov
Macrocyclization/Transannular Cyclization: A universal pathway proposed by Al Mourabit and Potier involves the formation of macrocyclic intermediates from oroidin tautomers. nih.gov These macrocycles can then undergo transannular cyclizations to form the complex polycyclic systems found in dimeric alkaloids. nih.gov This mechanism is considered a major pathway in the formation of several polycyclic PIAs and provides a logical route to the dimerization process. nih.gov The palau'amines and the regioisomeric styloguanidines, which are structurally related to axinellamines, are thought to arise from such macrocyclic intermediates. nih.gov
Total Synthesis and Synthetic Methodologies for Axinellamine a
Pioneering Total Synthesis Strategies of Axinellamine A
Initial forays into the synthesis of this compound were characterized by the challenge of constructing its intricate polycyclic core and controlling its numerous stereocenters. nih.govpitt.edu
Another early approach utilized an intramolecular aldol (B89426) reaction to construct the cyclopentyl core. nih.gov While this strategy successfully led to the asymmetric synthesis of not only axinellamines but also related compounds like massadines and palau'amine, it highlighted the persistent challenges in controlling the multiple contiguous stereocenters inherent in the molecule's structure. nih.govnih.gov The first successful total synthesis of Axinellamines A and B was a landmark achievement, yet it underscored the complexities that needed to be overcome for a more efficient and scalable route. nih.govorganic-chemistry.org These pioneering efforts laid the groundwork for future refinements by identifying the key synthetic challenges, most notably the stereoselective formation of the spirocyclic core. acs.orgorganic-chemistry.org
Later, more efficient routes were developed to access this key spirocycle, which could then be converted into Axinellamines A and B, as well as massadines and palau'amine, in just a few additional steps. nih.gov This divergent approach was inspired by biosynthetic hypotheses and proved to be a powerful strategy for tackling this family of complex alkaloids. nih.govacs.org For example, one synthetic route utilized an azidoimidazole, prepared from (S)-Garner's aldehyde, as a common intermediate for both this compound and massadine. nih.gov Another strategy involved a C2-symmetric intermediate to address regioselectivity issues during side-chain installation. acs.org The development of these divergent pathways, branching from a common, stereochemically defined intermediate, marked a significant step forward in the quest for efficient access to these architecturally complex molecules. acs.orgnih.gov
Advanced and Scalable Total Synthesis of this compound
This streamlined approach was made possible by the implementation of several key methodological advances. nih.govnih.gov Notably, all steps in this scalable synthesis were conducted on a gram scale, did not require cryogenic temperatures, and many proceeded without the need for intermediate purification or an inert atmosphere, highlighting the practicality and robustness of the route. nih.gov
A pivotal innovation in the advanced synthesis of this compound was the use of the Pauson-Khand reaction (PKR) to construct the densely functionalized cyclopentenone core. nih.govresearchgate.net The PKR is a powerful [2+2+1] cycloaddition that forms a five-membered ring from an alkene, an alkyne, and carbon monoxide. researchgate.net In a highly efficient approach, an intermolecular PKR was employed at an early stage between a bis-allylic trimethylsilyl (B98337) ether and N-Boc-propargylamine. researchgate.net
A significant challenge in this reaction was the use of a less reactive E-alkene. researchgate.netresearchgate.net To overcome this, an ethylene (B1197577) glycol-assisted Pauson-Khand protocol was developed. nih.govacs.org The use of ethylene glycol and N-methylmorpholine N-oxide (NMO) as an activator significantly increased the reaction yield, making the synthesis of the cyclopentenone precursor viable on a multi-gram scale. organic-chemistry.orgresearchgate.net This strategic application of the PKR allowed for the rapid and direct assembly of the core cyclopentane (B165970) ring with the desired stereochemistry, setting two crucial stereocenters early in the synthetic sequence. organic-chemistry.orgresearchgate.net This method proved to be a cornerstone of the scalable and efficient second-generation synthesis of this compound. acs.orgresearchgate.net
Another key methodological advance in the scalable synthesis of this compound was the development of a chemoselective Barbier-type reaction mediated by a synergistic bimetallic system of zinc (Zn) and indium (In). nih.govresearchgate.net The Barbier reaction is a versatile method for carbon-carbon bond formation, involving the reaction of an alkyl halide with a carbonyl compound in the presence of a metal. researchtrends.net
A critical and challenging step in the synthesis of this compound is the construction of the C7 spirocenter with the correct stereochemistry. acs.org Early routes lacked stereocontrol at this position, leading to inefficient diastereomeric mixtures. organic-chemistry.orgnih.gov A significant breakthrough was the development of a TfNH2-assisted chlorination-spirocyclization reaction. nih.govnih.gov
This key transformation involves the treatment of an allylic guanidine (B92328) precursor with a chlorinating agent. nih.govacs.org It was discovered that trace amounts of trifluoromethanesulfonamide (B151150) (TfNH2), remaining from a previous deprotection step, were crucial for promoting the desired stereoselective spirocyclization. organic-chemistry.orgnih.gov While the reaction proceeded to some extent without TfNH2, its presence dramatically improved the yield and stereoselectivity of the formation of the spiroaminoketone core. acs.org This method established the two most challenging stereocenters of the cyclopentane framework in a single, efficient step. nih.gov The discovery of this subtle yet powerful catalytic effect was a pivotal moment, enabling the first stereocontrolled and scalable synthesis of the axinellamine core structure. nih.govacs.org
Oxidative Rearrangements and Anchimeric Chlorination Reactions
The synthesis of the complex polycyclic skeleton of this compound has been a significant challenge, prompting the development of innovative chemical strategies. Among these, oxidative rearrangements and anchimeric chlorination reactions have proven to be pivotal in constructing the core structure of this marine alkaloid.
An asymmetric synthesis of Axinellamines A and B highlights the use of an oxidative rearrangement to form the spirofused imidazolone (B8795221) core. researchgate.netnih.gov This key step involves the treatment of polysubstituted tetrahydrobenzimidazoles with an oxidizing agent, such as Davis' reagent (N-sulfonyloxaziridine), to induce rearrangement and furnish the desired spirocyclic system with a high degree of stereocontrol. acs.orgfigshare.comacs.org Specifically, studies have shown that various cycloadducts can undergo a smooth rearrangement to a single spiro-fused 5-imidazolone upon treatment with Davis' reagent in chloroform (B151607) at elevated temperatures. acs.org
Following the construction of the core, the introduction of the chlorine atom at the C13 position is accomplished through an anchimeric chlorination reaction. nih.govnih.gov This process relies on the neighboring nitrogen atom to assist in the stereoretentive displacement of a hydroxyl group. nih.gov This strategy is based on the principle of microscopic reversibility, where the conditions for the hydrolysis of the chloride are reversed to achieve chlorination. nih.gov The hydrolytic stability of the resulting chloride can be modulated by the electronic properties of the adjacent spiro-heterocycle. nih.gov This anchimeric assistance is crucial for establishing the correct stereochemistry of the chlorine atom, a key feature of the this compound structure.
Methodological Developments Enabling Gram-Scale Synthesis
The demand for significant quantities of this compound for further biological evaluation has driven the development of scalable synthetic routes. A major breakthrough in this area was a second-generation synthesis that enabled the production of Axinellamines on a gram scale. researchgate.netacs.orgnih.govnih.gov This was a significant improvement over earlier methods that could only produce milligram quantities. nih.gov
Several key methodological advances were instrumental in achieving this scalability:
Ethylene Glycol-Assisted Pauson-Khand Reaction: This reaction was employed for the construction of the cyclopentenone core of this compound. researchgate.netacs.orgnih.gov The use of ethylene glycol and N-methylmorpholine N-oxide (NMO) as additives dramatically improved the yield of the intermolecular Pauson-Khand reaction, particularly for less reactive alkenes. researchgate.netnih.gov This modification allowed for the reaction to be performed on a multi-gram scale, producing the desired cyclopentenone in yields of 46-58%. nih.gov
Zn/In-Mediated Barbier-Type Reaction: A novel Barbier-type reaction mediated by a synergistic combination of zinc and indium was developed. researchgate.netacs.orgnih.gov This method proved to be highly efficient for the formation of a key homoallylic alcohol intermediate, significantly increasing the reaction yield and reducing the reaction time on a gram scale. nih.gov
TfNH₂-Assisted Chlorination-Spirocyclization: This reaction, assisted by trifluoromethanesulfonamide (TfNH₂), facilitated a key chlorination and spirocyclization step in the synthetic sequence. researchgate.netacs.orgnih.gov
These advancements collectively addressed the inefficiencies of previous synthetic strategies, particularly in the construction of the key spirocycle intermediate, and enabled the production of over one gram of the axinellamines. nih.govacs.org
Interactive Data Table: Key Methodological Developments for Gram-Scale Synthesis
| Methodological Advance | Key Reagents/Conditions | Purpose in Synthesis | Scale and Yield | Reference |
| Ethylene Glycol-Assisted Pauson-Khand Reaction | Ethylene glycol, NMO | Construction of the cyclopentenone core | 6.2 gram scale, 46-58% yield | nih.gov |
| Zn/In-Mediated Barbier-Type Reaction | Zn, In, NH₄Cl (aq) | Formation of a homoallylic alcohol intermediate | 4.1 gram scale, 61% overall yield from diol | nih.gov |
| TfNH₂-Assisted Chlorination-Spirocyclization | TfNH₂ | Chlorination and spirocyclization | - | researchgate.netacs.orgnih.gov |
Asymmetric Synthesis Approaches to Enantioenriched this compound
Key features of this asymmetric synthesis include:
Directed Scheuer Rearrangement: This reaction was utilized to establish the core structure of the molecule. nih.gov
Anchimeric Chlorination: As previously discussed, this reaction was crucial for the stereoselective introduction of the chlorine atom. nih.govnih.gov
Another strategy involved an intramolecular Diels-Alder reaction of a silyl-substituted vinylimidazole, which led to a diastereomeric mixture of C4-silyl functionalized dihydrobenzimidazoles. researchgate.netresearchgate.net Subsequent diastereoselective reduction and elaboration, followed by an oxidative rearrangement, afforded a single spirofused imidazolone, a key intermediate for the synthesis of enantioenriched axinellamines. researchgate.netresearchgate.net
Interactive Data Table: Asymmetric Synthesis Approaches
| Starting Material | Key Reactions | Outcome | Reference |
| (S)-Garner's aldehyde | Directed Scheuer Rearrangement, Anchimeric Chlorination | Asymmetric synthesis of Axinellamines A and B | researchgate.netnih.gov |
| Silyl-substituted vinylimidazole | Intramolecular Diels-Alder, Oxidative Rearrangement | Single spirofused imidazolone intermediate | researchgate.netresearchgate.net |
Biomimetic Synthetic Strategies for this compound Scaffolds
The intricate structure of this compound has also inspired biomimetic synthetic approaches, which aim to mimic the proposed biosynthetic pathways of these natural products. uochb.cz It has been speculated that the more complex dimeric pyrrole-imidazole alkaloids, including the axinellamines, are derived from simpler precursors like sceptrin (B1680891) or ageliferin (B1246841) through oxidative cyclizations. nih.gov
One proposed biomimetic pathway involves the oxidative ring expansion of sceptrin or an isomerization and oxidative ring contraction of ageliferin. nih.gov These transformations are thought to proceed through a "pre-axinellamine" intermediate, which then undergoes intramolecular cyclization to form the characteristic scaffold of the axinellamines. nih.gov
While early biomimetic efforts involving an oxidative cascade from a linear precursor did not yield the desired core structure, these studies provided valuable insights into the reactivity of these systems. nih.gov The exploration of biomimetic domino reactions continues to be an active area of research, with the goal of developing concise and efficient syntheses of the axinellamine framework and its analogues. uochb.cznih.gov
Biological Activities and Mechanistic Investigations of Axinellamine a
Broad-Spectrum Antibacterial Activity of Axinellamine A
Contrary to early reports, this compound has been identified as a potent antibacterial agent with a broad spectrum of activity. nih.govacs.orgacs.org Its efficacy has been demonstrated against a range of both Gram-positive and Gram-negative bacteria, positioning it as a promising candidate in the face of rising antibiotic resistance. nih.govnih.gov
This compound exhibits significant activity against Gram-positive bacteria. nih.govfrontiersin.org Its effectiveness is notably conserved across different strains, including challenging multidrug-resistant pathogens. nih.gov Specifically, it has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of both hospital-acquired and community-acquired infections. nih.govacs.orgfrontiersin.org Studies have documented its inhibitory action against MRSA strains N315 (hospital-acquired) and USA300 (community-acquired). nih.govacs.org
Table 1: In Vitro Antibacterial Activity of this compound (Data sourced from J. Am. Chem. Soc. 2014, 136, 15403–15413)
| Bacterial Strain | Type | MIC (μg/mL) |
| Staphylococcus aureus (N315) | Gram-Positive (MRSA) | 4 |
| Staphylococcus aureus (USA300) | Gram-Positive (MRSA) | 4 |
| Staphylococcus aureus (NCTC 8325) | Gram-Positive | 4 |
| Enterococcus faecalis (V583) | Gram-Positive | 8 |
| Escherichia coli (K-12 MG1655) | Gram-Negative | 4 |
| Acinetobacter baumannii (BWH003) | Gram-Negative | 8 |
| Klebsiella pneumoniae (43816) | Gram-Negative | 8 |
| Pseudomonas aeruginosa (PAO1) | Gram-Negative | 16 |
| Candida albicans | Fungus | 128 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
The antibacterial scope of this compound extends to Gram-negative bacteria, which are notoriously difficult to treat due to their protective outer membrane. nih.govnih.gov Research has confirmed its inhibitory effects against several clinically relevant Gram-negative pathogens. nih.govacs.org As detailed in the table above, this compound is active against Escherichia coli, Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov This broad-spectrum capability makes it a rare example of a natural product class active against both bacterial types. nih.govacs.org
Anti-Tubercular Efficacy of this compound
In addition to its general antibacterial properties, this compound has been specifically identified as a potent agent against the bacterium responsible for tuberculosis. nih.govmdpi.com Bioassay-guided fractionation of an extract from a marine sponge of the Haplosclerida order led to the identification of axinellamines A and B as the active anti-tubercular components. nih.govmdpi.comnih.gov
This compound is effective at inhibiting the growth of Mycobacterium tuberculosis. nih.govmdpi.com In a standard complex growth medium (7H9s), this compound demonstrated a 90% minimum inhibitory concentration (MIC90) of 18 µM. nih.govmdpi.commdpi.comuq.edu.au Further studies showed that it can significantly reduce the intracellular load of M. tuberculosis within infected macrophage cells by more than five-fold, highlighting its potential to act in the environment where the bacteria reside during infection. nih.govmdpi.com
The anti-tubercular potency of this compound is significantly influenced by the composition of the growth medium. nih.govmdpi.com Its effectiveness increases dramatically when protein and complex carbon sources are removed. nih.govmdpi.commdpi.com In a minimal growth medium without protein supplementation, the MIC90 of this compound dropped to 0.6 µM. nih.govmdpi.commdpi.comuq.edu.au This enhanced activity in a simpler medium suggests that the compound is highly effective in environments with low protein and simple carbon sources, which may mimic the intracellular conditions within a macrophage. mdpi.com The presence of fetal bovine serum had only a minimal effect on its inhibitory concentration in the minimal media. mdpi.comresearchgate.net This phenomenon, where the available carbon source alters bacterial sensitivity, is also observed with frontline tuberculosis drugs like rifampicin (B610482) and isoniazid. mdpi.comnih.gov
Table 2: Anti-Tubercular Activity of this compound against M. tuberculosis (Data sourced from Marine Drugs 2024, 22(7), 298)
| Growth Medium | Key Components | MIC90 (µM) |
| Complex (7H9s) | Complex carbon sources, protein | 18 |
| Minimal | Simple carbon sources, no protein | 0.6 |
| Minimal + Fetal Bovine Serum | Simple carbon sources, protein | 1.2 |
MIC90 (Minimum Inhibitory Concentration 90%) is the lowest concentration of an antimicrobial agent required to inhibit the growth of 90% of a bacterial population.
Elucidation of the Mechanism of Action of this compound
While the precise mechanism of action for this compound is not yet fully elucidated, investigations have provided significant insights. nih.govacs.org For its broad-spectrum antibacterial activity, it is hypothesized that the compound's structure is related to membrane destabilization. nih.govacs.org Studies suggest that this compound causes secondary membrane destabilization and induces an abnormal cellular morphology in bacteria, which is consistent with the inhibition of normal septum formation during cell division. nih.govacs.orgnih.govresearchgate.net
In the context of its anti-tubercular activity, the enhanced effectiveness in media with simple carbon sources offers clues to its mechanism. mdpi.com It is possible that the cell envelope of M. tuberculosis is remodeled when grown in simple carbon sources, which could allow for better import of this compound into the bacterium. mdpi.comnih.gov Another possibility is that the compound may inhibit key components of the bacterium's central carbon metabolism. mdpi.com The observation that treatment of E. coli with axinellamine results in altered morphology lends further support to mechanisms involving interference with fundamental cellular processes. mdpi.com
Proposed Bacterial Membrane Destabilization Hypothesis
A key hypothesis regarding this compound's antibacterial activity centers on the disruption of bacterial membrane integrity. nih.gov It is proposed that the compound induces secondary membrane destabilization. nih.govnih.govacs.orgacs.org This effect is considered a potential downstream consequence of its primary mode of action. acs.org
To investigate outer membrane perturbation, researchers have utilized assays involving the cleavage of nitrocefin (B1678963) by periplasmic β-lactamase in E. coli. nih.govacs.orgacs.org In a healthy bacterium with an intact membrane, nitrocefin is prevented from reaching the periplasmic space where the β-lactamase resides. acs.orgacs.org However, when the membrane is compromised, nitrocefin can enter the periplasm and is subsequently cleaved, resulting in a detectable color change. nih.govacs.orgacs.org
Studies comparing this compound to the lytic peptide melittin, a known membrane-disrupting agent, showed that outer membrane permeabilization by this compound was delayed. acs.orgacs.org This suggests that this compound does not cause rapid, efficient membrane disruption, and the observed destabilization may be a secondary effect of its primary mechanism. acs.org The related marine alkaloid, sceptrin (B1680891), has also been shown to cause effects consistent with membrane damage, such as inducing peptidoglycan turnover and intracellular potassium ion release in E. coli. acs.org
Inhibition of Bacterial Septum Formation and Related Cellular Morphology Alterations
A significant and visually distinct effect of this compound on bacteria is the alteration of their cellular morphology, which is consistent with the inhibition of normal septum formation during cell division. nih.govnih.govacs.org This disruption of the cell division process is a key aspect of its antibacterial mode of action. nih.gov
Observations of bacterial cells treated with this compound have revealed aberrant cellular morphologies. nih.govnih.govacs.org These changes strongly suggest that the compound interferes with the complex machinery responsible for forming the septum that divides the cell into two daughter cells. Interestingly, in some studies, it was noted that after an hour of treatment, the axinellamine-treated cells reverted to a normal morphology, a phenomenon also observed with the related compound sceptrin under similar conditions. nih.govacs.org
The minimum inhibitory concentrations (MICs) of this compound against various bacterial strains have been determined, providing a quantitative measure of its antibacterial efficacy.
| Bacterial Strain | MIC (µg/mL) |
| Yersinia pestis KIM6+ | 16 |
| Pseudomonas aeruginosa PAO1 | 8 |
| Staphylococcus aureus NCTC 8325 | 4 |
| MRSA N315 | 4 |
| MRSA USA300 | 2 |
| Staphylococcus epidermidis RP62A | 2 |
| Streptococcus pneumoniae D39 | 8 |
| Corynebacterium efficiens DSM 44549 | 0.5 |
| Enterococcus faecalis ATCC 33186 | 16 |
| Candida albicans BWP17 | 32 |
| Data sourced from J. Am. Chem. Soc. 2014, 136, 15403–15413 acs.org |
Further studies have also highlighted the anti-tubercular properties of this compound. Against Mycobacterium tuberculosis, it exhibited a minimum inhibitory concentration (MIC) of 18 µM, which was significantly reduced in minimal media. In macrophage models, it demonstrated the ability to reduce the intracellular bacterial load.
| Organism | MIC | Conditions |
| Mycobacterium tuberculosis | 18 µM (MIC90) | Standard Media |
| Mycobacterium tuberculosis | 0.6 µM (MIC90) | Minimal Media (low protein/complex carbon) |
| Data sourced from Mar. Drugs 2020, 18, 56 mdpi.com |
Investigations into Periplasmic Enzyme Perturbation
The periplasm is a critical compartment in Gram-negative bacteria, containing a variety of enzymes essential for cellular processes. nih.govnih.gov Perturbation of these enzymes can have significant consequences for bacterial viability. The hypothesis that this compound may affect periplasmic enzymes is linked to its ability to disrupt the outer membrane. nih.govacs.org
As previously mentioned, the nitrocefin cleavage assay is a direct method to assess the perturbation of the periplasmic environment. nih.govacs.orgacs.org By allowing the substrate (nitrocefin) to access the periplasmic enzyme (β-lactamase), this compound demonstrates an ability to disrupt the normal compartmentalization of the bacterial cell. acs.orgacs.org This disruption, even if a secondary effect, indicates a breakdown in the protective barrier of the outer membrane, which could lead to broader dysregulation of periplasmic functions. acs.org While direct inhibition of specific periplasmic enzymes by this compound has not been extensively detailed, the observed membrane destabilization strongly implies that the function of enzymes within this space would be compromised. nih.govnih.govacs.org
Structure Activity Relationship Sar Studies of Axinellamine a and Its Analogs
Design and Synthesis of Axinellamine A Analogs for SAR Probing
The development of analogs for SAR studies begins with a robust and flexible synthetic strategy that allows for targeted modifications at various positions of the this compound scaffold. The complex, stereochemically dense structure of axinellamines necessitates sophisticated synthetic routes.
Initial strategies focused on biomimetic approaches, inspired by the proposed natural dimerization of precursor molecules like hymenidin (B1674120). nih.gov However, non-biomimetic retrosynthetic analyses have proven more fruitful for creating analogs. A key strategy involves the synthesis of a common precursor, a spirocyclic amino ketone, which can be elaborated to form the characteristic core of the axinellamines. nih.gov This approach allows for a divergent synthesis, where a central intermediate can be converted into various analogs.
One successful synthetic endeavor leading to the total syntheses of both this compound and B, as well as related compounds like the massadines and palau'amine, hinged on the enantioselective synthesis of a highly substituted chlorocyclopentane (B1362555) core. nih.gov This key building block was assembled using a catalytic, enantioselective Diels-Alder reaction. nih.gov From this central intermediate, further chemical transformations, including guanidine (B92328) addition and cyclizations, lead to the final complex structure. nih.gov This modular strategy is inherently suited for generating analogs, as modifications can be introduced at the stage of the cyclopentane (B165970) core or during the subsequent elaboration steps.
Another asymmetric synthesis of Axinellamines A and B features a distinctive oxidative rearrangement and an anchimeric chlorination reaction, highlighting the specialized chemical methods required to construct this molecular architecture. nih.gov Furthermore, synthetic pathways have been developed that provide access to unique isosteres of the axinellamine ring system, which are valuable for probing SAR. nih.gov For example, analogs with inverted core topologies have been synthesized, which can help to understand the spatial requirements for biological activity. nih.gov The ability to achieve a scalable synthesis is crucial, as it provides the necessary quantities of material required for extensive biological evaluation and SAR studies. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to formalize the SAR. jocpr.com It involves creating mathematical models that correlate variations in the chemical structure of compounds with their biological activity. wikipedia.org These models use molecular descriptors—numerical values that quantify physicochemical properties like lipophilicity, electronic effects, and steric parameters—to predict the activity of novel compounds. jocpr.com
For this compound derivatives, a QSAR study would follow a defined workflow:
Data Set Compilation : A series of this compound analogs would be synthesized and their biological activity (e.g., minimum inhibitory concentration against a bacterial strain) would be measured. oncodesign-services.com
Descriptor Calculation : For each analog, a wide range of molecular descriptors would be calculated using specialized software. mdpi.com
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to build a mathematical equation linking the most relevant descriptors to the observed biological activity. analis.com.my
Model Validation : The predictive power of the QSAR model would be rigorously tested using both internal and external validation techniques to ensure its reliability. mdpi.comanalis.com.my
While QSAR is a powerful tool in drug discovery, specific and detailed QSAR models for this compound derivatives are not extensively reported in the literature. The development of such models is contingent on having a sufficiently large and structurally diverse set of analogs with corresponding biological data. Future synthetic efforts to expand the library of this compound analogs would be instrumental in enabling robust QSAR modeling for this class of compounds. analis.com.my
Identification of Key Structural Motifs Governing Biological Activity of this compound
Through the synthesis and biological evaluation of axinellamines and related alkaloids, several structural features have been identified as crucial for their activity.
The core polycyclic skeleton, particularly the spiro-heterocyclic junction at C16 and the aminotetrahydrobenzimidazole motif, is a primary determinant of bioactivity. nih.gov This rigid, three-dimensional structure correctly positions other functional groups for interaction with biological targets. The synthesis of isosteres with inverted core topologies has shown that the specific spatial arrangement is critical. nih.gov
The pyrrole-imidazole alkaloid framework is another essential feature. This recurring motif in related natural products is linked to a range of biological activities, including antibacterial and antifouling properties. mdpi.com Modifications to the pyrrole-carboxamide side chain, such as altering the substituents on the pyrrole (B145914) ring, could significantly impact potency and spectrum of activity.
The data below summarizes the key structural elements and their established or hypothesized role in the biological activity of this compound.
| Structural Motif | Importance in Biological Activity | Source |
| Spirofused Polycyclic Core | Essential for the correct three-dimensional orientation of functional groups and overall molecular rigidity. | nih.gov |
| Stereochemistry (C5, C9) | Differentiates between this compound and B, influencing the specific biological activity profile. | mdpi.com |
| Pyrrole-Imidazole Framework | A common feature in bioactive marine alkaloids, contributing to antibacterial and other properties. | mdpi.com |
| Aminotetrahydrobenzimidazole Moiety | Considered a key component within the oxidized, ring-contracted spirocycle of axinellamines. | nih.gov |
Future Directions in this compound Analog Development for Enhanced Efficacy
Future research on this compound is focused on leveraging the existing SAR knowledge to design next-generation analogs with improved properties. A primary goal is to develop a practical and scalable synthesis that can produce gram-scale quantities of key intermediates and final compounds. nih.govacs.org Achieving this would overcome the supply limitations from natural sources and facilitate deeper investigation into their biological mechanisms and potential as therapeutic leads. acs.org
The development of synthetic routes that allow for late-stage diversification is highly desirable. Such strategies would enable the rapid creation of a library of analogs with modifications at various sites, which is essential for comprehensive SAR and the development of QSAR models. mdpi.com The exploration of unique isosteres and analogs with altered ring systems will continue to provide valuable insights into the pharmacophore—the essential features required for activity. nih.gov
Another promising direction is the use of synthetic analogs as chemical probes to identify the specific cellular targets of axinellamines. researchgate.net By understanding the molecular basis of their antibacterial action, it may be possible to design new compounds that are more potent, have a broader spectrum of activity, or can overcome bacterial resistance mechanisms. The identification of axinellamines as effective anti-tubercular agents highlights their potential as a new pharmacophore for drug development against challenging pathogens. mdpi.com
Q & A
Q. What methodologies are employed for the initial isolation and purification of Axinellamine A from marine sponges?
this compound is typically isolated using solvent extraction (e.g., methanol/dichloromethane) followed by liquid-liquid partitioning. Subsequent purification involves column chromatography (silica gel or Sephadex) and high-performance liquid chromatography (HPLC). Final validation relies on spectroscopic techniques such as NMR and mass spectrometry (MS) to confirm purity and structural integrity .
Q. How is the molecular structure of this compound elucidated, and what analytical techniques are critical for confirming its stereochemistry?
Structure elucidation combines 1D/2D NMR for connectivity analysis, MS for molecular weight, and X-ray crystallography for absolute configuration. Circular dichroism (CD) spectroscopy and computational modeling (e.g., DFT calculations) are essential for resolving stereochemical ambiguities, particularly for chiral centers .
Q. What standardized protocols exist for assessing the antimicrobial activity of this compound in vitro?
Common protocols include broth microdilution assays (e.g., MIC/MBC determination) against Gram-positive/negative bacteria, with controls for solvent effects. Data interpretation requires normalization to positive controls (e.g., ampicillin) and statistical validation (e.g., triplicate experiments, ANOVA) to ensure reproducibility .
Q. How do researchers address challenges in sourcing sufficient quantities of this compound for preliminary bioactivity screening?
Limited natural abundance is mitigated by small-scale sponge aquaculture or partial synthesis of key fragments. Analytical-scale yields (≤1 mg) often suffice for initial assays, prioritizing high-throughput screens (e.g., 96-well plates) to conserve material .
Advanced Research Questions
Q. What experimental strategies are recommended for resolving discrepancies in reported bioactivity data of this compound across different studies?
Discrepancies may arise from variations in sponge subspecies, extraction protocols, or assay conditions (e.g., pH, temperature). Meta-analysis should compare raw datasets, control for batch effects, and apply multivariate statistics (e.g., PCA) to isolate confounding variables. Replicating assays under standardized conditions is critical .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity while minimizing toxicity?
SAR strategies include synthesizing analogues with targeted modifications (e.g., halogenation, side-chain truncation). Toxicity is assessed via parallel cytotoxicity assays (e.g., mammalian cell lines), with molecular docking used to predict binding interactions and off-target effects .
Q. What advanced techniques validate the ecological role of this compound in its native marine sponge microenvironment?
Metabolomic profiling (LC-MS/MS) and spatial mapping (MALDI imaging) identify this compound’s distribution within sponge tissues. Symbiont co-culture experiments (e.g., with sponge-associated microbes) clarify its ecological function (e.g., antifouling, pathogen defense) .
Q. How should researchers design robust in vivo models to investigate the pharmacokinetic properties of this compound while minimizing interspecies variability?
Rodent models (e.g., Sprague-Dawley rats) are dosed intravenously or orally, with plasma samples analyzed via LC-MS/MS. Interspecies variability is reduced by cross-validating results in multiple models (e.g., zebrafish) and incorporating allometric scaling for dose extrapolation .
Q. What computational approaches are effective in predicting this compound’s molecular targets and mechanism of action?
Molecular dynamics simulations and pharmacophore modeling integrate with cheminformatics databases (e.g., ChEMBL) to predict target proteins. Experimental validation employs pull-down assays with biotinylated probes and CRISPR-Cas9 knockout models to confirm target engagement .
Q. How can contradictory data on this compound’s stability under physiological conditions be systematically addressed?
Stability studies use simulated physiological fluids (e.g., PBS, human serum) with LC-MS monitoring. Degradation products are characterized via tandem MS, and stabilization strategies (e.g., liposomal encapsulation) are tested in parallel .
Methodological Guidelines
- Data Reporting : Include raw datasets (appendix) and processed results (main text) with error margins (e.g., ±SD). Use tables for comparative bioactivity data and graphs for dose-response curves .
- Ethical Compliance : Adhere to Nagoya Protocol guidelines for marine sponge collection and ensure ethical approval for in vivo studies .
- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Natural Products, Marine Drugs) and avoid non-academic sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
